

# **Application Notes and Protocols: Riamilovir in Combination with Other Antiviral Agents**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Riamilovir (Triazavirin®) is a broad-spectrum antiviral agent developed in Russia. It is a synthetic analog of purine nucleosides, and its principal mechanism of action is the inhibition of viral RNA synthesis and the replication of viral genomic fragments.[1] Riamilovir has demonstrated activity against a range of RNA viruses, including influenza viruses and SARS-CoV-2.[2][3] The emergence of drug-resistant viral strains and the need for more potent therapeutic options have led to increasing interest in combination antiviral therapy. This document provides an overview of the available data on Riamilovir in combination with other antiviral agents, along with detailed protocols for in vitro and in vivo evaluation of such combinations.

### **Mechanism of Action**

**Riamilovir** is a guanosine nucleotide analog that primarily targets and inhibits viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[4] By acting as a chain terminator after being incorporated into the nascent viral RNA strand, **Riamilovir** effectively halts viral replication.[5] Some studies also suggest that **Riamilovir** may have immunomodulatory effects, enhancing the host's interferon response, and may also interact with other viral proteins such as hemagglutinin in influenza viruses.[2][4] The multifaceted mechanism of **Riamilovir** makes it a promising candidate for combination therapies.



## Data Presentation: Riamilovir Combination Studies Preclinical Data: Riamilovir and Oseltamivir (Influenza Virus)

A study in a mouse model of influenza pneumonia demonstrated that the combination of **Riamilovir** and oseltamivir resulted in increased treatment efficacy compared to monotherapy.

| Treatment<br>Group          | Dose                            | Survival Rate<br>(%)                                                | Virus Titer<br>Reduction in<br>Lungs (log10<br>PFU/mL) | Body Weight<br>Loss Prevention        |
|-----------------------------|---------------------------------|---------------------------------------------------------------------|--------------------------------------------------------|---------------------------------------|
| Control<br>(untreated)      | -                               | 0                                                                   | -                                                      | Significant loss                      |
| Riamilovir                  | 12.5 mg/kg/day                  | Increased<br>survival                                               | Significant reduction                                  | Prevented loss                        |
| Riamilovir                  | 25 mg/kg/day                    | Increased<br>survival                                               | Significant reduction                                  | Prevented loss                        |
| Oseltamivir                 | 5 mg/kg/day                     | Increased<br>survival                                               | Significant reduction                                  | Prevented loss                        |
| Riamilovir +<br>Oseltamivir | 12.5 mg/kg/day +<br>5 mg/kg/day | Statistically<br>significant higher<br>survival than<br>monotherapy | Complete<br>suppression at<br>high infectious<br>dose  | More effective<br>than<br>monotherapy |
| Riamilovir +<br>Oseltamivir | 25 mg/kg/day + 5<br>mg/kg/day   | Statistically<br>significant higher<br>survival than<br>monotherapy | Complete<br>suppression at<br>high infectious<br>dose  | More effective<br>than<br>monotherapy |

Data summarized from a study on experimental influenza pneumonia in mice.

## Clinical Data: Riamilovir vs. Umifenovir and Ribavirin (SARS-CoV-2)



A retrospective clinical study on patients with moderate COVID-19 compared the efficacy of **Riamilovir** monotherapy with a combination of umifenovir and ribavirin.

| Treatment Group        | Daily Dosage  | Duration | Primary Outcomes                                                                                                  |
|------------------------|---------------|----------|-------------------------------------------------------------------------------------------------------------------|
| Riamilovir             | 1250 mg       | 5 days   | Faster clinical improvement and viral clearance (based on NAAT diagnostics) compared to the combination group.[6] |
| Umifenovir + Ribavirin | Not specified | 5 days   | Slower clinical improvement and viral clearance compared to the Riamilovir group.[6]                              |

Note: This was a comparative study, not a synergistic combination study of **Riamilovir** with umifenovir and ribavirin.

## In Vitro Antiviral Activity of Individual Agents

Currently, there is a lack of published in vitro studies evaluating the synergistic, additive, or antagonistic effects of **Riamilovir** in direct combination with favipiravir, ribavirin, or umifenovir. The following table presents the reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for these individual agents against relevant viruses to provide a basis for designing future combination studies.



| Antiviral Agent | Virus                 | Cell Line | IC50 / EC50<br>(μM) | Reference |
|-----------------|-----------------------|-----------|---------------------|-----------|
| Favipiravir     | Influenza A<br>(H1N1) | MDCK      | 0.32 - 10           | [7]       |
| Ribavirin       | SFTSV                 | Vero      | 3.69 - 8.72         | [8]       |
| Umifenovir      | SARS-CoV-2            | Vero E6   | 15.37 - 28.0        | [9]       |
| Umifenovir      | HCoV-229E             | Vero E6   | 10.0 ± 0.5          | [9]       |
| Umifenovir      | HCoV-OC43             | Vero E6   | 9.0 ± 0.4           | [9]       |

## **Experimental Protocols**In Vitro Synergy Testing: Checkerboard Assay

This protocol describes a method to assess the in vitro antiviral synergy of **Riamilovir** in combination with another antiviral agent using a checkerboard dilution format.

#### a. Materials:

- Susceptible host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- Virus stock of known titer
- Riamilovir and other antiviral agents of interest
- 96-well cell culture plates
- MTT or Neutral Red reagent for cell viability assessment
- Microplate reader
- b. Protocol:



- Cell Seeding: Seed the 96-well plates with the host cell line at a density that will form a confluent monolayer within 24 hours.
- Drug Dilution Preparation:
  - Prepare serial dilutions of Riamilovir (Drug A) and the second antiviral (Drug B) in cell culture medium. Typically, 2-fold serial dilutions are prepared horizontally for Drug A and vertically for Drug B in a separate dilution plate.
- · Virus Inoculation and Drug Treatment:
  - Aspirate the growth medium from the cell monolayer.
  - Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
  - After a 1-hour adsorption period, remove the virus inoculum.
  - Add the prepared drug dilutions from the checkerboard plate to the corresponding wells of the infected cell plate. Include wells with each drug alone and untreated virus controls.
- Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient to observe a clear cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
- Quantification of Antiviral Effect:
  - Assess cell viability using an appropriate method (e.g., MTT assay).
  - Measure the absorbance using a microplate reader.
- Data Analysis:
  - Calculate the percentage of CPE inhibition for each drug concentration and combination.
  - Determine the IC50 for each drug alone.
  - Calculate the Fractional Inhibitory Concentration (FIC) index using the following formulas:
    - FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)



- FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
- FIC Index = FIC of Drug A + FIC of Drug B
- Interpret the results:
  - FIC Index ≤ 0.5: Synergy
  - 0.5 < FIC Index ≤ 1.0: Additive effect
  - 1.0 < FIC Index ≤ 4.0: Indifference
  - FIC Index > 4.0: Antagonism

## In Vivo Evaluation of Combination Therapy (Mouse Model of Influenza)

This protocol is based on the methodology used to evaluate the combination of **Riamilovir** and oseltamivir.

- a. Materials:
- Specific-pathogen-free mice (e.g., BALB/c)
- Mouse-adapted influenza virus strain
- Riamilovir and oseltamivir for oral administration
- Vehicle control (e.g., sterile water or saline)
- · Anesthetic for intranasal infection
- Equipment for monitoring body weight and survival
- Materials for lung tissue harvesting and virus titration (plaque assay)
- b. Protocol:
- Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.



#### · Virus Infection:

- Anesthetize the mice lightly.
- Infect the mice intranasally with a lethal dose of the influenza virus.

#### • Treatment:

- Randomly divide the infected mice into treatment groups (e.g., vehicle control, Riamilovir alone, oseltamivir alone, Riamilovir + oseltamivir).
- Administer the drugs orally once or twice daily for a specified period (e.g., 5 days), starting a few hours post-infection.

#### Monitoring:

- Monitor the mice daily for 14-21 days for survival and record body weight changes.
- Virus Titer Determination:
  - On a specific day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group.
  - Aseptically harvest the lungs and homogenize them.
  - Determine the virus titer in the lung homogenates using a plaque reduction assay.

#### Data Analysis:

- Compare the survival rates between the groups using Kaplan-Meier survival analysis.
- Analyze the differences in body weight changes and lung viral titers using appropriate statistical tests (e.g., ANOVA, t-test).

## **Visualizations**





Click to download full resolution via product page

Caption: Riamilovir's primary mechanism and potential combination target.





Click to download full resolution via product page

Caption: Workflow for in vitro synergy testing using a checkerboard assay.



### Conclusion

**Riamilovir**, with its primary mechanism of inhibiting viral RNA synthesis, holds promise for use in combination therapies against various RNA viruses. Preclinical data for its combination with oseltamivir against influenza are encouraging. However, there is a notable lack of in vitro and in vivo data for **Riamilovir** in combination with other key antiviral agents like favipiravir, ribavirin, and umifenovir. The protocols provided in this document offer a standardized approach for researchers to investigate these potential synergistic combinations, which could lead to the development of more effective treatment strategies for viral infections. Further research in this area is highly warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Riamilovir | C5H4N6O3S | CID 3113817 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triazavirin—A Novel Effective Antiviral Drug PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of triazavirin (riamilovir)-based treatment for coronavirus disease 2019 (COVID-19) in clinical trials and preliminary practical experiences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Triazavirin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Triazavirin? [synapse.patsnap.com]
- 6. Prospects of using the nucleoside analogue riamilovir in patients with SARS-CoV-2 infection Maltsev Terapevticheskii arkhiv [ter-arkhiv.ru]
- 7. gbcbiotech.com [gbcbiotech.com]
- 8. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Riamilovir in Combination with Other Antiviral Agents]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1680616#riamilovir-in-combination-with-other-antiviral-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com